1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride
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Overview
Description
1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a bromine atom attached to an oxazole ring, which is further connected to a methanamine group. This compound is often used in research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Bromination: The oxazole ring is then brominated using bromine or a brominating agent under controlled conditions.
Amination: The brominated oxazole is reacted with methanamine to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated processes and stringent quality control measures.
Chemical Reactions Analysis
1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (2-(Trifluoromethyl)-1,3-oxazol-4-yl)methanamine hydrochloride
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of different functional groups can significantly influence their chemical properties and applications.
Properties
Molecular Formula |
C4H6BrClN2O |
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Molecular Weight |
213.46 g/mol |
IUPAC Name |
(3-bromo-1,2-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-4-3(1-6)2-8-7-4;/h2H,1,6H2;1H |
InChI Key |
WGADVZJISXPAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)Br)CN.Cl |
Origin of Product |
United States |
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